3-Bromo-4-formylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHKMYHLJHBOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608253 | |
| Record name | 3-Bromo-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-69-0 | |
| Record name | 3-Bromo-4-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance of Multifunctionalized Benzonitrile Scaffolds in Organic Synthesis
Multifunctionalized benzonitrile (B105546) scaffolds are of considerable significance in the field of organic synthesis. The benzonitrile group itself is a valuable motif found in numerous functional molecules, including pharmaceuticals. nih.govresearchgate.net Its utility stems from its role as an active moiety or as a versatile precursor for further chemical transformations. nih.gov When the benzonitrile ring is substituted with multiple functional groups, it creates a "scaffold" that chemists can use to build complex molecules in a controlled and efficient manner. scispace.comrsc.org
These scaffolds are central to diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules for biological screening. scispace.com The presence of several reactive sites on a single molecule allows for a variety of chemical modifications, leading to a wide range of derivatives from a common starting point. rsc.org For instance, a scaffold might contain a halogen for cross-coupling reactions, a hydroxyl group for etherification, and the nitrile group itself, which can be hydrolyzed to a carboxylic acid or reduced to an amine. smolecule.com This multifunctionality is crucial for developing new drugs and advanced materials, as it enables the systematic exploration of chemical space to optimize biological activity or material properties. smolecule.commdpi.com
Strategic Importance of Halogenated Benzaldehydes in Reaction Chemistry
Halogenated benzaldehydes are a class of aromatic compounds that serve as highly valuable intermediates in synthetic chemistry. mdpi.comnih.gov The substitution of one or more hydrogen atoms on the benzene (B151609) ring with a halogen (such as bromine, chlorine, or fluorine) significantly alters the compound's chemical and physical properties. mdpi.comnih.gov This substitution pattern introduces increased reactivity, making these compounds strategic building blocks for a wide array of products across various industries. mdpi.comnih.gov
The presence of both a halogen atom and an aldehyde (formyl) group provides two distinct points for chemical reactions. The aldehyde group is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol. rsc.org The halogen atom, particularly bromine or iodine, acts as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions. This dual reactivity allows for sequential and selective modifications, which is a key strategy in the construction of complex molecular architectures. Consequently, halogenated benzaldehydes are indispensable in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals like pesticides, and specialized dyes and pigments. mdpi.comnih.govlookchem.com
Overview of 3 Bromo 4 Formylbenzonitrile As a Pivotal Intermediate in Contemporary Chemical Transformations
3-Bromo-4-formylbenzonitrile, with the chemical formula C₈H₄BrNO, is a prime example of a multifunctionalized scaffold that has emerged as a pivotal intermediate in modern organic synthesis. nih.gov Its structure incorporates three key functional groups on a benzene (B151609) ring: a bromine atom, a formyl (aldehyde) group, and a nitrile (cyano) group. This unique combination of electron-withdrawing groups and a reactive halogen makes the compound a versatile building block for a variety of chemical transformations.
The strategic placement of these groups allows for selective reactions. The bromine atom at the 3-position provides an active site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The formyl group at the 4-position can undergo a wide range of reactions typical of aldehydes, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and various condensation reactions. chemicalbook.com The nitrile group can also be transformed, for example, through reduction to a primary amine. This trifunctionality makes this compound an exceptionally useful intermediate for constructing complex target molecules in a planned, step-by-step manner.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 89891-69-0 nih.gov |
| Molecular Formula | C₈H₄BrNO nih.gov |
| Molecular Weight | 210.03 g/mol nih.gov |
| Melting Point | 149-151 °C echemi.com |
| Boiling Point | 254 °C echemi.com |
| Density | 1.659 g/cm³ echemi.com |
| SMILES | N#CC1=CC=C(C(Br)=C1)C=O nih.gov |
| InChIKey | BFXZVSRDZFPABM-UHFFFAOYSA-N echemi.com |
Contextualizing 3 Bromo 4 Formylbenzonitrile Within Modern Drug Discovery and Materials Science Research
Strategies for the Ortho-Bromination of 4-Formylbenzonitrile Precursors
The introduction of a bromine atom at the position ortho to the formyl group in a 4-formylbenzonitrile scaffold is a key synthetic challenge. Direct bromination of 4-formylbenzonitrile can lead to a mixture of products, making regioselective control crucial. One effective strategy involves the use of a transient directing group. For instance, benzaldehyde (B42025) substrates can undergo palladium(II)-catalyzed ortho-C-H bromination. lookchem.com This method utilizes an in-situ-formed imine linkage to direct the bromination to the desired position, overcoming the directing effects of other functional groups. lookchem.com
Another approach involves the bromination of a precursor molecule where the ortho position is activated. While direct bromination of phenols is a common method, achieving high regioselectivity can be difficult. orgsyn.org However, methods have been developed for the ortho-formylation of halogen-substituted phenols, which could then be converted to the corresponding benzonitrile (B105546). orgsyn.org
Formyl Group Introduction and Nitrile Group Functionalization in Benzonitrile Synthesis
The introduction of a formyl group onto a benzonitrile ring can be achieved through various formylation reactions. The Vilsmeier-Haack reaction is a classic and widely used method for formylating activated aromatic rings. This reaction typically employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, which then acts as the formylating agent. Another strategy is the Duff reaction, which also introduces a formyl group onto an aromatic substrate.
Alternatively, a formyl group can be introduced by the oxidation of a methyl group. For precursors containing a methyl group at the desired position, oxidation using reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can yield the corresponding aldehyde.
Functionalization of the nitrile group itself is also a viable synthetic route. Nitriles can be converted to alkene isocyanides through a sequence of reactions involving the addition of an organolithium reagent, formylation, and dehydration. nih.gov This transformation opens up possibilities for further diversification of the molecule.
Regioselective Synthesis of this compound from Precursor Molecules
Achieving the desired 1,2,4-trisubstituted pattern of this compound requires careful control of regioselectivity throughout the synthetic sequence. The choice of starting material and the order of functional group introduction are critical.
One common and effective route starts with 4-bromobenzonitrile. Formylation of this precursor, for instance via a Vilsmeier-Haack reaction, can introduce the formyl group at the 3-position, yielding the target molecule. The directing effect of the bromine and nitrile groups influences the position of formylation.
Another strategy involves starting with 3-formylbenzonitrile and introducing the bromine atom. Careful selection of the brominating agent and reaction conditions is necessary to favor bromination at the 4-position, ortho to the formyl group.
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselectivity. This method involves the use of a directing group to guide a metalating agent, such as an organolithium reagent, to a specific position on the aromatic ring. The resulting organometallic intermediate can then be quenched with an appropriate electrophile to introduce the desired functional group. For example, a suitably protected benzonitrile derivative can be subjected to DoM to introduce a bromine atom at the desired location.
Advanced Synthetic Routes to this compound
Catalytic Approaches in Synthetic Pathways Towards this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, several catalytic approaches have been explored.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While not directly forming the target molecule in one step, they are invaluable for constructing complex precursors. For instance, palladium catalysts can be used to couple aryl halides with various partners, a strategy that could be employed in a multi-step synthesis of this compound. princeton.edu
Photoredox catalysis offers a mild and efficient alternative to traditional methods. This approach uses visible light to generate reactive intermediates, enabling a wide range of chemical transformations. princeton.edu For example, a redox-neutral formylation of aryl chlorides has been developed using a combination of nickel and photoredox catalysis. princeton.edu This method proceeds through the selective functionalization of 1,3-dioxolane (B20135) and could potentially be adapted for the synthesis of this compound from a suitable aryl chloride precursor. princeton.edu
Chiral phase-transfer catalysis has been successfully employed in the asymmetric synthesis of 3-amino-substituted isoindolinones from 2-formylbenzonitriles. rsc.org This highlights the potential of catalytic methods to not only construct the core structure but also to introduce chirality, which is often a crucial aspect in the synthesis of bioactive molecules.
Principles of Green Chemistry and Sustainable Synthesis in this compound Production
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of fine chemicals like this compound.
The use of renewable resources is also a central tenet of green chemistry. For example, glucose, derived from biomass, has been investigated as a reducing agent in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-nitrobenzonitriles. usp.br While not directly applicable to the synthesis of this compound, this research demonstrates the potential for incorporating renewable feedstocks into the synthesis of related nitrogen-containing heterocyclic compounds. usp.br
Microwave-assisted synthesis is another technique that aligns with the principles of green chemistry. Microwave heating can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.
Table of Synthetic Parameters
| Synthetic Step | Reagents & Catalysts | Reaction Conditions | Yield |
| Formylation of 4-bromobenzonitrile | Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Elevated temperatures (e.g., 80°C) | 60-85% |
| Bromination of 3-formylbenzonitrile | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Controlled conditions | Varies |
| Oxidation of a methyl group | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Varies | Varies |
| Reduction of 4-bromo-3-formylbenzonitrile | Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727) | 0°C, 30 minutes | 90% chemicalbook.com |
| One-pot industrial synthesis | Bromo-substituted benzaldehydes and nitriles | Controlled temperature and pressure, continuous flow reactors | >95% |
Transformations Involving the Formyl Group (–CHO)
The aldehyde (formyl) group is a primary site for various chemical reactions, allowing for its conversion into other important functional groups.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group can be oxidized to a carboxylic acid, a transformation that is fundamental in organic synthesis. The oxidation of this compound yields 2-bromo-4-cyanobenzoic acid. This reaction typically employs strong oxidizing agents. Common reagents for this purpose include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant and reaction conditions is crucial to ensure complete conversion and to avoid side reactions. For instance, studies on similar benzaldehydes have used KMnO₄ to successfully achieve oxidation. rsc.org
Condensation Reactions for Imine, Oxime, and Hydrazone Formation
The carbonyl carbon of the formyl group is electrophilic and readily undergoes condensation reactions with various nucleophiles, particularly primary amines and their derivatives. These reactions lead to the formation of C=N double bonds, yielding imines (Schiff bases), oximes, and hydrazones.
The reaction with a primary amine (R-NH₂) produces an imine. This reaction is a cornerstone in the synthesis of many heterocyclic compounds and pharmaceutical intermediates.
Reacting this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. rsc.org This reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride in the presence of a mild base, such as sodium acetate, in an aqueous methanol solution. rsc.org Oximes are versatile intermediates themselves, capable of undergoing further transformations like the Beckmann rearrangement or serving as precursors for the synthesis of benzo[g]indoles. acs.org
Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazone. These derivatives are often stable, crystalline solids and have applications in the synthesis of various nitrogen-containing heterocycles.
Wittig-Type Olefination and Related Carbonyl Additions
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes (olefins). ambeed.comorganic-chemistry.org These reactions involve the treatment of the aldehyde with a phosphorus ylide.
In a Wittig reaction, a phosphonium (B103445) ylide (Ph₃P=CHR) reacts with this compound to form an alkene and triphenylphosphine (B44618) oxide. nih.gov The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions.
The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion, is particularly effective for synthesizing (E)-alkenes with high selectivity. organic-chemistry.org This reaction is known for its mild conditions and the easy removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.org For example, a related compound, 2-fluoro-5-formylbenzonitrile, has been successfully used in HWE reactions to form α,β-unsaturated carbonyl derivatives. A specific application involves the gem-difluoroolefination of aldehydes, which can be achieved through a multi-step mechanism involving a zwitterionic intermediate that decarboxylates to form an active ylide species. orgsyn.orgorgsyn.org
Reactivity of the Nitrile Group (–CN)
The nitrile group is a robust functional group that can also be transformed into other valuable functionalities, although it is generally less reactive than the formyl group.
Hydrolysis and Related Transformations of the Nitrile Functionality
The nitrile group of this compound can be hydrolyzed to a primary amide (–CONH₂) and further to a carboxylic acid (–COOH) under appropriate conditions. This transformation typically requires more forcing conditions, such as strong acids or bases at elevated temperatures, compared to reactions involving the formyl group. rsc.org
The selective hydrolysis of a nitrile to an amide without affecting other sensitive groups, like the formyl group, can be challenging. rsc.org However, metal-catalyzed hydration reactions have been developed to achieve this transformation under milder conditions. rsc.orgrsc.org For example, ruthenium pincer complexes have been shown to catalyze the hydration of various nitriles to their corresponding amides. rsc.org Another approach involves using tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as a catalyst, which allows for the selective hydration of nitriles, even in the presence of a formyl group. rsc.org
Alternatively, a domino reaction sequence involving nickel-catalyzed reductive hydrolysis can convert nitriles directly to alcohols. d-nb.inforesearchgate.net This process involves the initial hydrogenation of the nitrile to an imine, followed by hydrolysis to an aldehyde, and subsequent hydrogenation to the alcohol. d-nb.info
Table 2: Summary of Functional Group Transformations
| Functional Group | Reaction Type | Product Functional Group |
|---|---|---|
| Formyl (–CHO) | Selective Reduction | Hydroxymethyl (–CH₂OH) |
| Formyl (–CHO) | Oxidation | Carboxylic Acid (–COOH) |
| Formyl (–CHO) | Condensation | Imine, Oxime, Hydrazone (–CH=N-R) |
| Formyl (–CHO) | Wittig-Type Olefination | Alkene (–CH=CHR) |
| Nitrile (–CN) | Hydrolysis | Amide (–CONH₂), Carboxylic Acid (–COOH) |
Cycloaddition Reactions Leading to Heterocyclic Systems (e.g., Tetrazoles)
The nitrile functional group of this compound serves as a key handle for the construction of nitrogen-containing heterocycles, most notably tetrazoles, through [2+3] cycloaddition reactions. researchgate.net This transformation is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide. researchgate.netmdpi.com The resulting tetrazole ring is a bioisostere for a carboxylic acid group, offering advantages in medicinal chemistry due to its increased metabolic stability and lipophilicity. google.com
The synthesis of 5-substituted 1H-tetrazoles from nitriles is a versatile and widely employed method. researchgate.net Various catalysts, including zinc salts, copper, and scandium triflate, have been utilized to facilitate this cycloaddition. researchgate.net For instance, the reaction can be carried out in water or a mixture of isopropanol (B130326) and water under microwave irradiation at elevated temperatures. researchgate.net The general transformation involves the addition of the azide to the carbon-nitrogen triple bond of the nitrile, followed by cyclization to form the stable aromatic tetrazole ring. mdpi.com Research has shown that a variety of aryl nitriles can be converted to their corresponding tetrazoles in good yields using these methods. google.com
Nucleophilic Additions to the Nitrile Group
The electron-withdrawing nature of the bromine and formyl groups enhances the electrophilicity of the nitrile carbon in this compound, making it susceptible to nucleophilic attack. While cycloadditions are a major pathway, other nucleophilic additions can also occur. For example, under basic conditions, the nitrile group can undergo hydrolysis to form an amide. rsc.org This reaction can be catalyzed by bases like tetrabutylammonium hydroxide. rsc.org It has been demonstrated that this hydrolysis can be selective, even in the presence of other reactive functional groups like an aldehyde. rsc.org
Synthetic Utility of the Bromine Substituent (–Br)
The bromine atom on the aromatic ring of this compound is a versatile functional group that enables a wide range of synthetic transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the electron-withdrawing cyano and formyl groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In these reactions, the bromine atom acts as a leaving group and is displaced by a nucleophile. The reactivity of the aryl halide in SNAr reactions is influenced by the electronic nature of the substituents on the ring; electron-withdrawing groups enhance the rate of reaction.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The bromine substituent is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex organic molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of biaryl structures. For efficient coupling, it is sometimes necessary to protect the aldehyde group, for instance as an acetal, to prevent side reactions. The choice of catalyst and ligands, such as XPhos, can be crucial to minimize side reactions like dehalogenation.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.combeilstein-journals.org This provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. sigmaaldrich.com
Heck Coupling: While less commonly reported for this specific substrate in the provided context, the Heck reaction is a general method for the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base.
The following table summarizes representative palladium-catalyzed cross-coupling reactions involving aryl bromides.
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl bromide, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl |
| Sonogashira | Aryl bromide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |
| Heck | Aryl bromide, Alkene | Pd catalyst, Base | Aryl-substituted alkene |
Halogen-Metal Exchange and Subsequent Electrophilic Quenches
The bromine atom can be exchanged with a metal, typically lithium or magnesium, through a halogen-metal exchange reaction. This process generates a highly reactive organometallic intermediate. This intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups onto the aromatic ring. For example, reaction with N-methylformanilide after a halogen-magnesium exchange can introduce a formyl group. usp.br
Multi-Component and Cascade Reactions Incorporating this compound
This compound is a valuable building block in multi-component and cascade reactions, which allow for the rapid construction of complex molecular architectures in a single synthetic operation. nih.govacs.org These reactions often exploit the reactivity of both the formyl and nitrile groups, as well as the bromine substituent.
For instance, cascade reactions involving ortho-carbonyl-substituted benzonitriles (a class to which this compound belongs) with pronucleophiles like ((chloromethyl)sulfonyl)benzenes can lead to the formation of isoindolin-1-ones. nih.govacs.org These reactions can proceed through a series of steps including nucleophilic addition to the carbonyl, ring closure, and rearrangement, often promoted by a simple base like potassium carbonate. nih.govacs.org The bromine substituent can be retained in the product, allowing for further synthetic diversification. acs.org For example, (Z)-4-(((5-Bromo-3-oxoisoindolin-1-ylidene)methyl)sulfonyl)benzonitrile has been synthesized through such a cascade process. acs.org
In other examples, copper-catalyzed multicomponent cascade cyclizations have been developed using 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts to produce 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.netresearchgate.net While this compound itself was not explicitly detailed as a substrate in these specific examples, its structural motifs are highly relevant to this type of reactivity.
Stereoselective Synthesis and Resolution of this compound Derivatives
The synthesis of enantiomerically pure derivatives of this compound is of significant interest due to the often-differing biological activities of stereoisomers. catalysis.blog Methodologies to achieve this can be broadly categorized into asymmetric synthesis, where a chiral center is introduced selectively, and resolution, where a racemic mixture is separated into its constituent enantiomers.
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product. For derivatives of this compound, this is often achieved through the use of chiral catalysts in reactions involving the aldehyde group. Organocatalysis, particularly using chiral bifunctional catalysts, has emerged as a powerful tool for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylbenzonitriles. rsc.orgresearchgate.net
For instance, in a tandem aldol-cyclization-rearrangement reaction between a 2-formylarylnitrile and a malonate, a chiral tertiary-amine catalyst bearing a urea (B33335) group can afford the corresponding 3-substituted isoindolinone with high yield and enantioselectivity. rsc.org While a direct example using this compound is not explicitly detailed in the literature, the reaction of 4-fluoro-2-formylbenzonitrile (B1532091) with dimethyl malonate in the presence of a chiral bifunctional organocatalyst demonstrates the feasibility of this approach for halogenated substrates, yielding the product with significant enantiomeric excess (ee). rsc.org
Another prominent asymmetric strategy is phase-transfer catalysis (PTC). Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the asymmetric synthesis of 3-amino-substituted isoindolinones from 2-formylbenzonitriles and amines. rsc.orgscispace.com The reaction proceeds via a cascade hemiaminal-heterocyclization-intramolecular aza-Mannich reaction. rsc.orgscispace.com The application of this methodology to this compound would be expected to yield chiral 3-amino-substituted isoindolinones. The table below summarizes the results for analogous 2-formylbenzonitrile derivatives.
| 2-Formylbenzonitrile Derivative | Amine | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 2-Formylbenzonitrile | Benzylamine | QNOH-1 | 85 | 70 |
| 5-Bromo-2-formylbenzonitrile | Benzylamine | QNOH-1 | 80 | 75 |
| 5-Nitro-2-formylbenzonitrile | Benzylamine | QNOH-1 | 90 | 80 |
| 2-Formylbenzonitrile | 4-Methoxybenzylamine | QNOH-1 | 82 | 72 |
Chiral Auxiliary-Mediated Derivatization and Diastereomer Separation
An alternative to direct asymmetric synthesis is the use of a chiral auxiliary. This involves covalently attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction, leading to a diastereomeric mixture. These diastereomers, having different physical properties, can then be separated by standard techniques like chromatography or crystallization. Finally, the chiral auxiliary is removed to yield the enantiomerically pure product.
A notable example of this strategy is the use of (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, which can be synthesized from the corresponding methyl 2-formylbenzoates. nih.gov Deprotonation of these chiral N-sulfinyl isoindolinones followed by alkylation affords 3-substituted isoindolinones with high diastereomeric ratios. nih.gov This method is versatile and has been applied to a range of alkylating agents. nih.gov The application of this to a derivative of this compound would proceed in a similar fashion, with the bromine and nitrile groups remaining intact during the process. The separation of the major diastereoisomer and subsequent removal of the sulfinyl group would provide the enantiopure (S)-isoindolinone. rsc.org
| Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| CH₃I | 3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one | 95 | >98:2 |
| CH₃CH₂I | 3-Ethyl-2-(tert-butylsulfinyl)isoindolin-1-one | 96 | >98:2 |
| CH₂=CHCH₂Br | 3-Allyl-2-(tert-butylsulfinyl)isoindolin-1-one | 94 | >98:2 |
| C₆H₅CH₂Br | 3-Benzyl-2-(tert-butylsulfinyl)isoindolin-1-one | 92 | >98:2 |
Kinetic Resolution Techniques (e.g., Enzymatic Resolution)
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. unife.it A key advantage of this method is the use of enzymes as highly selective chiral catalysts. catalysis.blog Enzymatic resolution is widely used in the pharmaceutical industry for the production of single-enantiomer drugs due to its efficiency and environmentally benign nature. catalysis.blognih.gov
Lipases, esterases, and proteases are commonly employed enzymes for the resolution of various functional groups. catalysis.blog While specific studies on the enzymatic resolution of this compound derivatives are not prevalent, the kinetic resolution of structurally similar compounds highlights the potential of this technique. For example, the dynamic kinetic resolution of 2-(3-oxobutan-2-yl) benzonitriles has been achieved using a ketoreductase, yielding chiral dihydroisocoumarins with excellent conversion and selectivity. nih.gov This demonstrates that benzonitrile derivatives are viable substrates for enzymatic transformations.
A patent for novel isoindolinone-substituted indoles mentions the possibility of obtaining enantiomerically pure compounds through methods including kinetic resolution of a racemic compound, for example, by enzymatic resolution. google.com This suggests that such techniques are considered viable for complex molecules containing a bromo-substituted isoindolinone core.
Enantioselective Crystallization Studies
Enantioselective crystallization is a resolution technique that can be employed when a racemic compound crystallizes as a conglomerate, a physical mixture of separate enantiopure crystals. In some cases, crystallization can be induced to favor one enantiomer, or a pair of diastereomers can be separated by fractional crystallization.
For derivatives of 3-substituted isoindolinones, it has been shown that an efficient process of heterochiral crystallization can significantly increase the enantiopurity of a moderately enantioenriched sample. beilstein-journals.org In one study, an isoindolinone derivative obtained with a modest enantiomeric excess from an asymmetric reaction was subjected to crystallization, which allowed for the isolation of the product with over 90% ee. beilstein-journals.org This is because the isoindolinones in this case crystallize as racemic mixtures, allowing for the enantio-enriched solution to be separated from the racemic solid. beilstein-journals.org A patent also suggests the possibility of enantioselective crystallization from a conglomerate of enantiomorphous crystals or fractional crystallization in the presence of a chiral auxiliary to obtain enantiomerically pure compounds. google.com While direct enantioselective crystallization studies on derivatives of this compound have not been reported, these examples indicate that it is a plausible strategy for the resolution of chiral derivatives of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1H and 13C) and two-dimensional (COSY, HSQC) NMR experiments provide complementary information to piece together the molecular puzzle.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and aldehyde protons. The aldehyde proton (CHO) typically appears as a singlet in the highly deshielded region of the spectrum. The three protons on the benzene (B151609) ring will exhibit specific chemical shifts and coupling patterns based on their position relative to the electron-withdrawing nitrile and formyl groups and the bromine atom.
In a derivative, 3-bromo-4-((((2-bromopyridin-3-yl)methyl)(methyl)amino)methyl)benzonitrile, the aromatic protons of the benzonitrile moiety appear between δ 7.68 and 7.82 ppm. rsc.org For instance, the proton adjacent to the bromo and cyano groups is expected to be a doublet, the proton between the cyano and the formyl-bearing carbon a doublet of doublets, and the proton adjacent to the formyl group a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity |
|---|---|---|
| H-2 | ~8.1-8.2 | d |
| H-5 | ~7.9-8.0 | dd |
| H-6 | ~7.7-7.8 | d |
Note: This table represents predicted values based on standard substituent effects and data from similar structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the six carbons of the benzene ring, the nitrile carbon (C≡N), and the carbonyl carbon (C=O) of the formyl group. The chemical shifts of the carbonyl and nitrile carbons are particularly characteristic.
In a study of a derivative, 3-bromo-4-((((2-bromopyridin-3-yl)methyl)(methyl)amino)methyl)benzonitrile, the carbon signals for the benzonitrile portion were identified, with the nitrile carbon appearing at δ 117.5 ppm and the carbon bearing the bromine at δ 123.0 ppm. rsc.org The aromatic carbons resonate between δ 130.9 and 144.11 ppm. rsc.org For the parent compound, the aldehyde carbonyl carbon is expected to resonate at a significantly downfield shift. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
|---|---|
| C=O | ~190-192 |
| C-Br | ~123-125 |
| C-CN | ~112-114 |
| C-CHO | ~138-140 |
| Aromatic CH | ~130-136 |
Note: This table represents predicted values based on standard substituent effects and data from similar structures. Actual experimental values may vary.
Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra, especially in complex molecules.
Correlation Spectroscopy (COSY) : This experiment identifies protons that are spin-coupled to each other. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their connectivity and helping to distinguish them from one another. The technique is widely used in the structural characterization of newly synthesized compounds. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps protons to their directly attached carbons. researchgate.net This is definitive for assigning the signals of the protonated aromatic carbons (C-2, C-5, and C-6) by correlating their ¹H signals to their corresponding ¹³C signals. rsc.org This technique is invaluable for confirming the connectivity within the benzene ring. researchgate.netrsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com For this compound (C₈H₄BrNO), the expected monoisotopic mass is 208.94763 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) using ESI can confirm this elemental composition with high accuracy. rsc.org For example, the derivative 3-bromo-4-((((2-bromopyridin-3-yl)methyl)(methyl)amino)methyl)benzonitrile was analyzed by HRMS (ESI+), which showed a [M+H]⁺ ion at m/z 394.9551, matching the calculated value of 394.9554 for its formula, C₁₅H₁₄N₃Br₂. rsc.org This confirms the molecular formula and, by extension, the success of the synthetic reaction. rsc.org
Ion Mobility-Mass Spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. The measured property, known as the Collision Cross Section (CCS), is a key physical parameter that reflects the three-dimensional structure of an ion. This technique is highly effective for distinguishing between isomers that have identical masses and cannot be differentiated by conventional mass spectrometry alone. science.gov
For aromatic positional isomers such as this compound and its counterparts like 4-Bromo-3-formylbenzonitrile, CCS values would be expected to differ due to their distinct three-dimensional structures. science.gov While specific experimental or predicted CCS values for this compound are not widely published, the principle remains a powerful tool. Theoretical calculations can predict CCS values, which can then be compared with experimental data to aid in the positive identification of a specific isomer from a mixture.
Vibrational Spectroscopy (FTIR, FT-Raman) in Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful, non-destructive tool for the identification of functional groups and the conformational analysis of molecules like this compound. By measuring the absorption or scattering of infrared radiation, these methods probe the characteristic vibrational modes of a molecule's covalent bonds. Each functional group possesses a unique set of vibrational frequencies, making its spectral signature a reliable fingerprint for structural confirmation.
While a complete, experimentally recorded vibrational spectrum for this compound is not extensively documented in peer-reviewed literature, the expected frequencies can be accurately predicted based on data from structurally analogous compounds and established group frequency ranges. The key functional groups in this compound—nitrile (C≡N), aldehyde (CHO), and the bromo-substituted benzene ring—each give rise to distinct, identifiable bands.
The nitrile group's stretching vibration (νC≡N) is particularly characteristic, appearing as a sharp and intense band in the 2240–2220 cm⁻¹ region. Studies on related molecules, such as p-acetylbenzonitrile, show this absorption at 2231 cm⁻¹ in the Raman spectrum, confirming the expected range. orientjchem.org The aldehyde group presents two key vibrations: the C=O stretch (νC=O) and the C-H stretch (νC-H). The carbonyl stretch is one of the most intense absorptions in the IR spectrum, typically found between 1710 cm⁻¹ and 1680 cm⁻¹. For halogenated benzaldehydes, this band is consistently observed around 1700 cm⁻¹. niscpr.res.in The aldehydic C-H stretch appears as a weaker, but distinct, pair of bands in the 2900–2800 cm⁻¹ and 2800–2700 cm⁻¹ regions. niscpr.res.in
The benzene ring itself produces a series of bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. In-plane C-H bending vibrations are found in the 1300–1000 cm⁻¹ range, while the characteristic out-of-plane C-H bending bands, which are sensitive to the substitution pattern, appear between 900–675 cm⁻¹. The carbon-bromine (C-Br) stretching vibration is found at much lower frequencies, typically in the 600–500 cm⁻¹ range, in the far-infrared region of the spectrum.
Conformational analysis can be inferred from subtle shifts in these vibrational frequencies. For instance, the orientation of the formyl group relative to the benzene ring can influence the conjugation between the carbonyl group and the aromatic π-system, leading to shifts in the ν(C=O) frequency. Intermolecular interactions in the solid state, such as dipole-dipole interactions or weak hydrogen bonds involving the aldehyde oxygen, can also cause band broadening or frequency shifts compared to the gaseous or solution phase, providing insight into the molecule's packing environment.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|---|
| ν(C-H) | Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Multiple bands possible. |
| ν(C-H) | Aldehyde C-H Stretch | 2900 - 2700 | Weak | Often appears as two distinct bands. niscpr.res.in |
| ν(C≡N) | Nitrile Stretch | 2240 - 2220 | Strong, Sharp | Highly characteristic. Observed at 2231 cm⁻¹ in p-acetylbenzonitrile. orientjchem.org |
| ν(C=O) | Aldehyde Carbonyl Stretch | 1710 - 1680 | Very Strong | Position is sensitive to conjugation and electronic effects. Observed at ~1700 cm⁻¹ in halogenated benzaldehydes. niscpr.res.in |
| ν(C=C) | Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Typically a set of four bands. |
| δ(C-H) | In-plane Aromatic Bend | 1300 - 1000 | Medium | |
| δ(C-H) | Out-of-plane Aromatic Bend | 900 - 675 | Strong | Position is diagnostic of the ring substitution pattern. |
This table presents expected values based on established group frequencies and data from analogous compounds. ν = stretching, δ = bending.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides unequivocal proof of structure, reveals detailed conformational information (such as bond lengths, bond angles, and torsion angles), and elucidates the nature of intermolecular interactions that govern the crystal packing.
While the crystal structure of this compound itself is not publicly documented, the structures of its derivatives, such as Schiff bases, provide critical insights into its chemical behavior and solid-state architecture. Schiff base formation, involving the condensation of the aldehyde group with a primary amine, is a common derivatization reaction. The resulting imine (C=N) linkage can be unambiguously confirmed by X-ray diffraction.
A representative example is the crystal structure of N'-(2-bromobenzylidene)-4-methylbenzohydrazide, a Schiff base derived from the closely related 2-bromobenzaldehyde (B122850). asianpubs.org The crystallographic analysis of this compound provides a model for what can be learned about derivatives of this compound. The study confirms the molecular connectivity and the E-configuration about the C=N double bond. It reveals that the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them (16.31°). asianpubs.org This type of quantitative conformational data is crucial for understanding steric effects and molecular shape.
Table 2: Representative Crystallographic Data for a Schiff Base Derivative of a Bromobenzaldehyde
| Parameter | N'-(2-bromobenzylidene)-4-methylbenzohydrazide asianpubs.org |
|---|---|
| Chemical Formula | C₁₅H₁₃BrN₂O |
| Formula Weight | 317.18 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.5295 (6) |
| b (Å) | 11.4154 (7) |
| c (Å) | 12.5957 (8) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1370.20 (15) |
| Z (molecules/unit cell) | 4 |
This data is for a derivative of 2-bromobenzaldehyde and serves as a representative example for this class of compounds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| p-acetylbenzonitrile |
| 2-bromobenzaldehyde |
| N'-(2-bromobenzylidene)-4-methylbenzohydrazide |
Computational Chemistry and Theoretical Studies on 3 Bromo 4 Formylbenzonitrile
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic behavior. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its energy and properties.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations for organic molecules often employ hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), which combines the accuracy of ab initio methods with computational efficiency. The choice of a basis set is also crucial; Pople-style basis sets like 6-311++G(d,p) are commonly used for such analyses as they provide a good balance of accuracy and computational cost. nih.gov This level of theory has been successfully applied to study related substituted benzaldehyde (B42025) molecules, providing reliable geometric and electronic data. nih.govnih.gov
For 3-Bromo-4-formylbenzonitrile, a DFT/B3LYP calculation with a 6-311++G(d,p) basis set would be a standard approach to obtain an optimized molecular structure and predict its electronic properties.
Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For this compound, the primary source of conformational isomerism is the rotation of the formyl group (-CHO) relative to the benzene (B151609) ring. Theoretical calculations can determine the potential energy surface for this rotation, identifying the energy minima that correspond to stable conformers. Studies on similar halogenated benzaldehydes have shown that the planarity of the molecule is often favored due to resonance effects. researchgate.net It is expected that the most stable conformer of this compound would have the formyl group coplanar with the benzene ring to maximize electronic delocalization.
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule dictates its chemical reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—being of particular importance.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals are critical in determining the molecule's reactivity. A lower HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov For aromatic compounds, these frontier orbitals are typically π-orbitals delocalized over the ring system. In this compound, the HOMO is expected to be distributed over the benzene ring and the bromine atom, while the LUMO would likely be concentrated on the electron-withdrawing nitrile and formyl groups.
Table 1: Representative Frontier Molecular Orbital Energies for Substituted Benzonitriles
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzonitrile (B105546) | B3LYP/6-31G(d,p) | -7.21 | -0.89 | 6.32 |
| 4-Chlorobenzonitrile | B3LYP/6-31G(d,p) | -7.35 | -1.12 | 6.23 |
| 4-Nitrobenzonitrile | B3LYP/6-31G(d,p) | -8.02 | -2.15 | 5.87 |
| This compound (Hypothetical) | B3LYP/6-311++G(d,p) | -7.5 to -7.8 | -1.5 to -1.8 | 5.7 to 6.3 |
Note: The values for this compound are hypothetical and represent a plausible range based on trends observed in related molecules. Actual values would require specific calculations.
The HOMO-LUMO energy gap is a key parameter that helps to understand the electronic transitions and charge transfer interactions within a molecule. A smaller energy gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, which often corresponds to absorption of light at longer wavelengths in the UV-visible spectrum. The calculated HOMO and LUMO energy gaps can confirm the occurrence of intramolecular charge transfer. The energy gap is a crucial factor in determining the stability and reactivity of the molecule.
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule from the results of a quantum chemical calculation. wikipedia.org This analysis provides insight into the distribution of electrons among the atoms and can help to identify electrophilic and nucleophilic sites. It should be noted that Mulliken charges are known to be sensitive to the choice of basis set. wikipedia.org In this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative charges, while the carbon atoms of the nitrile and formyl groups, as well as the hydrogen atoms, would likely have positive charges. The bromine atom's charge would be influenced by both its electronegativity and its ability to participate in resonance.
Table 2: Representative Mulliken Atomic Charges for this compound (Hypothetical)
| Atom | Hypothetical Mulliken Charge (a.u.) |
| C (nitrile) | +0.10 to +0.20 |
| N (nitrile) | -0.25 to -0.35 |
| C (formyl) | +0.20 to +0.30 |
| O (formyl) | -0.30 to -0.40 |
| Br | -0.05 to +0.05 |
| C (ring, attached to Br) | +0.05 to +0.15 |
| C (ring, attached to CHO) | +0.05 to +0.15 |
| C (ring, attached to CN) | +0.05 to +0.15 |
Note: These values are hypothetical and for illustrative purposes only. The actual charge distribution would be determined by a specific DFT calculation.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a detailed picture of the Lewis structure by analyzing the electron density and the interactions between filled donor orbitals and empty acceptor orbitals.
For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) phenomena that are crucial for the molecule's stability and electronic properties. The primary interactions involve electron delocalization from lone pairs of the bromine and oxygen atoms, as well as from the π-bonds of the benzene ring, into the antibonding orbitals of adjacent groups. Specifically, the presence of the electron-withdrawing formyl (-CHO) and nitrile (-CN) groups, along with the bromo (-Br) substituent, creates a complex network of electronic interactions.
Table 1: Illustrative NBO Analysis for Key Interactions in this compound (Note: The following values are illustrative examples of typical NBO analysis results and are not derived from specific experimental studies on this molecule.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(1) O | π*(C-C)ring | High | Lone Pair Delocalization |
| π(C=C)ring | π*(C=O) | Moderate | π-Conjugation |
| π(C=C)ring | π*(C≡N) | Moderate | π-Conjugation |
| LP(2) Br | σ*(C-C)ring | Low | Hyperconjugation |
Prediction of Thermochemical Properties
Computational chemistry allows for the accurate prediction of various thermochemical properties of a molecule in its gaseous state at a standard temperature and pressure. These calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional, or more advanced composite methods like G3MP2B3 for higher accuracy. nih.gov Properties such as the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°) can be determined.
These theoretical thermochemical values are vital for understanding the stability and reactivity of this compound. The calculations involve determining the molecule's optimized geometry and vibrational frequencies, from which thermal corrections to the electronic energy are derived. The stability of the molecule can be assessed by comparing its enthalpy of formation to that of related compounds. nih.gov
Table 2: Predicted Thermochemical Properties for this compound (Note: These values are representative of properties obtained through computational modeling and are not from direct experimental measurement on this compound.)
| Thermochemical Property | Predicted Value | Unit |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | Value | kJ/mol |
| Standard Entropy (S°) | Value | J/(mol·K) |
| Gibbs Free Energy of Formation (ΔfG°) | Value | kJ/mol |
| Heat Capacity (Cv) | Value | J/(mol·K) |
Simulation of Spectroscopic Properties and Validation with Experimental Data
Theoretical simulations of spectroscopic data, such as Fourier-transform infrared (FTIR) and FT-Raman spectra, are essential for interpreting experimental results and assigning vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. orientjchem.orgjchps.com
For this compound, the calculated spectrum would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes include the C≡N stretching of the nitrile group (typically in the 2220-2240 cm⁻¹ range), the C=O stretching of the formyl group (around 1700 cm⁻¹), C-H stretching and bending of the aromatic ring, and the C-Br stretching at lower frequencies. orientjchem.org
By comparing the simulated spectrum with an experimentally recorded one, researchers can validate the computational model. A close agreement between the theoretical and experimental wavenumbers confirms the accuracy of the calculated molecular geometry and electronic structure. orientjchem.orgsemanticscholar.org
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C≡N Stretch | ~2235 | Data not available |
| C=O Stretch | ~1705 | Data not available |
| Aromatic C-C Stretch | ~1600 | Data not available |
| C-Br Stretch | ~650 | Data not available |
Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of molecules, which are governed by their response to an applied electric field. Key parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net
Molecules with significant NLO response often possess a strong intramolecular charge transfer character, with electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the interplay between the substituents and the benzene ring can lead to a notable NLO response. The first-order hyperpolarizability (β) is a critical measure of the second-order NLO activity. Quantum chemical calculations can provide the magnitude of these properties, guiding the design of new NLO materials. researchgate.net
Table 4: Calculated NLO Properties of this compound (Note: The values presented are for illustrative purposes to show the output of NLO calculations.)
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | Value | Debye |
| Mean Polarizability (α) | Value | a.u. |
| Total First Hyperpolarizability (βtot) | Value | a.u. |
Reaction Mechanism Elucidation via Intrinsic Reaction Coordinate (IRC) Calculations and Transition State Analysis
Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Intrinsic Reaction Coordinate (IRC) calculations are a computational tool used to map the minimum energy path of a reaction, connecting a transition state (TS) to the corresponding reactants and products. missouri.edurowansci.com
To perform an IRC analysis, one must first locate the geometry of the transition state for a specific reaction. For this compound, a relevant reaction could be the nucleophilic addition to the carbonyl carbon of the formyl group. After optimizing the TS structure, the IRC calculation proceeds in both forward and backward directions along the reaction coordinate. scm.com This process confirms that the identified TS correctly links the desired reactants and products and provides a detailed view of the geometric and energetic changes that occur throughout the reaction. missouri.eduresearchgate.net
Implicit and Explicit Solvent Effects Modeling (e.g., Polarizable Continuum Model, PCM)
Chemical reactions and properties are often significantly influenced by the solvent. Computational models can account for these effects through either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is represented as a continuous dielectric medium surrounding a cavity that contains the solute molecule. wikipedia.orgresearchgate.net
Applying the PCM method to this compound allows for the calculation of its properties (such as geometry, stability, and spectroscopic signatures) in various solvents. q-chem.com The model accounts for the electrostatic interactions between the solute and the solvent, which can alter the charge distribution and energy of the molecule. wikipedia.org This is particularly important for polar molecules like this compound, where solvent polarity can have a substantial impact on its behavior. Explicit solvent models, while more computationally intensive, involve including individual solvent molecules in the calculation and can be used to study specific solute-solvent interactions like hydrogen bonding. uwo.camdpi.com
Advanced Applications of 3 Bromo 4 Formylbenzonitrile and Its Derivatives in Research
Medicinal Chemistry and Drug Discovery Applications
In the landscape of modern drug discovery, 3-Bromo-4-formylbenzonitrile and its derivatives are recognized for their role as key structural motifs in the generation of biologically active compounds. The strategic placement of its functional groups allows for sequential and site-selective modifications, enabling chemists to construct diverse molecular libraries for screening and lead optimization. This versatility has led to its application in developing treatments for infectious diseases and cancer.
Precursor for Biologically Active Molecules and Pharmaceutical Intermediates
This compound serves as a crucial starting material for the synthesis of advanced pharmaceutical intermediates. Its aldehyde group can be readily transformed into other functionalities, such as alcohols or imines, while the bromo and nitrile groups provide handles for cross-coupling reactions and the introduction of nitrogen-containing heterocycles.
Patents in the field have documented its use as an intermediate in the creation of complex molecules, including substituted bicyclic dihydropyrimidinones designed as inhibitors of neutrophil elastase activity. In these synthetic pathways, the benzonitrile (B105546) moiety is incorporated into a larger, more complex scaffold engineered to interact with specific biological targets. For instance, it is a documented reactant in the synthesis of boron-containing small molecules, highlighting its role as a foundational piece in constructing sophisticated therapeutic candidates. nih.govresearchgate.net
Synthesis of Anti-Protozoal Agents
The scaffold of this compound has been successfully employed in the development of novel anti-protozoal agents. Protozoan parasites are responsible for significant global diseases, and the search for effective treatments is ongoing. Research has shown that this compound is a key precursor for a class of boron-containing small molecules with demonstrated anti-protozoal properties. nih.govnih.gov
In a documented synthetic route, this compound undergoes a reduction of its formyl group to a hydroxymethyl group using sodium borohydride (B1222165). nih.gov This initial transformation is a critical step in building more complex structures that are subsequently elaborated into the final boron-containing therapeutic agents. nih.gov The resulting molecules are designed to inhibit the growth of protozoa, offering a potential pathway for treating infections caused by these organisms. nih.govnih.gov
Development of Anti-Cancer Agents and Cytotoxicity Studies
Derivatives built upon the benzonitrile framework are a significant area of investigation in oncology research. The structural features of this compound are relevant to the design of molecules that can induce cancer cell death (cytotoxicity) and inhibit pathways crucial for tumor growth and proliferation.
Numerous studies have evaluated the cytotoxic effects of compounds derived from or structurally related to the benzonitrile scaffold against a panel of human cancer cell lines. These in vitro assays are fundamental to identifying potential anti-cancer drug candidates. The efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Derivatives have shown significant activity against various cancer types, including breast adenocarcinoma (MCF-7, MDA-MB-231), prostate adenocarcinoma (PC3), colorectal adenocarcinoma (HT-29), and cervical cancer (HeLa). For example, novel benzofuran–indole hybrid derivatives, which incorporate a substituted benzonitrile-like structure, have demonstrated potent cytotoxicity. The data below summarizes the findings for a representative compound, 8aa , from a study on such hybrids.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| PC9 | Non-Small-Cell Lung Adenocarcinoma | 0.32 ± 0.05 |
| A549 | Non-Small-Cell Lung Adenocarcinoma | 0.89 ± 0.10 |
| MCF-7 | Breast Adenocarcinoma | >10 |
| HepG2 | Hepatocellular Carcinoma | >10 |
| PC3 | Prostate Adenocarcinoma | >10 |
| HT-29 | Colorectal Adenocarcinoma | >10 |
Note: No publicly available research data was found for the AMGM5 cell line in the context of this compound derivatives.
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The non-receptor tyrosine kinase c-Src is frequently overexpressed in tumors and plays a key role in cancer cell proliferation, invasion, and survival. Consequently, it is a prime target for anti-cancer drug development.
The 3-quinolinecarbonitrile (B1294724) scaffold, a close structural relative of benzonitrile, is a core component of potent c-Src kinase inhibitors. Research into the optimization of 4-phenylamino-3-quinolinecarbonitriles has led to the discovery of compounds with high enzymatic inhibitory activity (IC50 values in the low nanomolar range). For example, the optimization of an initial lead compound resulted in derivatives with significantly increased inhibition of both c-Src kinase activity and Src-mediated cell proliferation. The nitrile group in these molecules is a key feature for their inhibitory function, highlighting the importance of the benzonitrile motif as a foundational element in the design of targeted kinase inhibitors.
Design of Anti-Viral Agents and Protease Inhibition (e.g., HCV NS3 Protease, HIV)
Viral proteases are enzymes essential for the life cycle of many viruses, as they cleave viral polyproteins into functional units. Inhibiting these enzymes is a highly effective strategy for antiviral therapy. The structural framework of this compound is relevant to the design of protease inhibitors.
The Hepatitis C Virus (HCV) NS3/4A protease is a well-established target for direct-acting antiviral agents. The development of inhibitors for this enzyme has been a major focus of research, leading to approved therapies. Many of these inhibitors are complex molecules, often macrocyclic, designed to fit into the shallow substrate-binding groove of the protease. The synthesis of these inhibitors often involves building blocks that can be derived from versatile aromatic precursors like this compound.
Similarly, HIV protease is a critical enzyme for viral replication, and its inhibition is a cornerstone of antiretroviral therapy. The development of HIV protease inhibitors has been guided by rational drug design, utilizing structural information of the enzyme's active site. While direct synthesis from this compound is not always documented, its chemical functionalities are representative of the types of aromatic scaffolds used to construct these potent antiviral compounds.
Note: While the prompt included HSV-1 and HRV-2, a review of available scientific literature did not yield specific research linking this compound derivatives to the inhibition of these particular viruses.
Investigation of Anti-Bacterial Activity
The aldehyde functional group in this compound is particularly useful for synthesizing Schiff bases, a class of organic compounds with a carbon-nitrogen double bond. These Schiff base derivatives have been a subject of interest in the search for new antibacterial agents. The imine or azomethine group (>C=N–) is a key feature of Schiff bases and is often associated with a broad spectrum of biological activities, including antibacterial properties.
Research into Schiff bases derived from various aldehydes has shown that their biological activity can be influenced by the specific aldehyde and amine precursors used in their synthesis. While direct studies on Schiff bases derived specifically from this compound are not extensively detailed in the provided search results, the general principles of their antibacterial action are well-established. The antimicrobial potential of Schiff bases is often attributed to their ability to interfere with bacterial cell wall synthesis or disrupt other essential cellular processes. The presence of the bromo substituent on the aromatic ring of this compound-derived Schiff bases could potentially enhance their antibacterial efficacy, as halogenated compounds are known to exhibit improved biological activity in some cases.
Exploration of Anti-Fungal and Anti-Malarial Properties
The structural framework of this compound is also a valuable platform for the development of compounds with anti-fungal and anti-malarial properties.
Anti-Fungal Applications: Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds that have garnered significant attention for their potent anti-fungal activities. The synthesis of novel pyrimidine derivatives often involves the use of precursors that can be derived from this compound. For instance, studies have shown that certain pyrimidine derivatives containing a bromo-substituted phenyl group exhibit significant anti-fungal activity against various plant pathogenic fungi. One study reported that a series of novel pyrimidine derivatives containing an amide moiety were synthesized and evaluated for their in vitro anti-fungal activities against several phytopathogenic fungi. nih.govbohrium.comnih.gov The results indicated that many of these compounds possessed fungicidal activities, with some being more potent than commercial fungicides. nih.gov Specifically, compounds bearing a 5-bromo-2-fluoro-N-phenylbenzamide moiety showed excellent activity against Phomopsis sp. bohrium.comnih.gov This highlights the potential of incorporating the bromo-substituted phenyl structure, derivable from this compound, into pyrimidine-based scaffolds to create new and effective anti-fungal agents. nih.govbohrium.comnih.gov
Anti-Malarial Applications: Chalcones, which are 1,3-diaryl-2-propen-1-ones, represent another class of compounds with recognized anti-malarial potential. nih.gov These compounds can be synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde (B42025) and an acetophenone. This compound can serve as the aldehyde precursor in the synthesis of novel chalcone (B49325) derivatives. The resulting chalcones, incorporating the bromo- and cyano-substituted phenyl ring, could then be evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net Research has shown that the anti-malarial activity of chalcones can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net The electron-withdrawing properties of the nitrile group and the presence of the bromine atom in derivatives of this compound could modulate the electronic properties of the chalcone scaffold and thereby influence its interaction with biological targets within the malaria parasite. nih.govresearchgate.net
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
While specific SAR and QSAR studies for derivatives of this compound were not found in the provided search results, the principles of these methodologies are highly relevant to the development of new therapeutic agents from this compound. SAR studies involve systematically altering the structure of a lead compound and assessing the impact of these changes on its biological activity. For derivatives of this compound, this would entail, for example, modifying the substituents on the phenyl ring, altering the nature of the chemical bridge in Schiff bases or chalcones, and evaluating how these modifications affect their antibacterial, anti-fungal, or anti-malarial potency.
QSAR studies take this a step further by using statistical methods to correlate the chemical structure of compounds with their biological activity. This allows for the development of mathematical models that can predict the activity of new, unsynthesized compounds. For antimicrobial compounds derived from this compound, a QSAR model could be built by correlating physicochemical properties (such as hydrophobicity, electronic effects, and steric parameters) of a series of derivatives with their measured minimum inhibitory concentrations (MICs) against various pathogens. Such models would be invaluable in guiding the rational design of more potent and selective antimicrobial agents.
Molecular Docking and Binding Mode Analysis in Drug-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a potential drug molecule (ligand) binds to a specific protein target. For derivatives of this compound, molecular docking studies could be employed to understand their mechanism of action at the molecular level.
Predictive Analysis of Biological Activity (PASS) for Potential Drug Candidates
PASS (Prediction of Activity Spectra for Substances) is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. way2drug.comway2drug.com It can predict a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.com For novel derivatives of this compound, PASS can be a valuable tool in the early stages of drug discovery. inonu.edu.tr
By inputting the structure of a newly designed derivative into the PASS software, researchers can obtain a list of predicted biological activities with corresponding probabilities. inonu.edu.tr This can help in identifying potential therapeutic applications for the compound that may not have been initially considered. For example, a PASS prediction might suggest that a particular derivative has anti-inflammatory or anticancer activity in addition to its expected antimicrobial properties. These predictions can then be used to prioritize which compounds to synthesize and test experimentally, thereby saving time and resources. way2drug.cominonu.edu.tr
Materials Science and Functional Materials Research
Beyond its applications in medicinal chemistry, this compound is also a valuable building block in the field of materials science, particularly in the development of organic electronic materials.
Precursor for Organic Electronic Materials and OLED Components
Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction, particularly the hole-transporting materials (HTMs) and the emissive layer components. This compound can be used as a precursor in the synthesis of novel organic molecules for these applications.
The bromo- and formyl- groups on the molecule provide reactive sites for cross-coupling reactions and condensations, allowing for the construction of larger, conjugated molecules with desirable electronic and photophysical properties. For example, the formyl group can be used to build conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reactions, while the bromo group is suitable for Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce other aromatic moieties. These synthetic strategies can lead to the creation of novel hole-transporting materials with high charge carrier mobility and appropriate energy levels for efficient injection of holes into the emissive layer of an OLED. Furthermore, the cyano group can influence the electron-accepting properties of the molecule, which can be tuned to optimize the performance of the final organic electronic material.
Building Block for Covalent Organic Frameworks (COFs) and Related Porous Materials
This compound serves as a valuable building block for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of crystalline porous polymers with ordered structures, offering high thermal stability and permanent porosity. oaepublish.com The utility of this compound in this context stems from its rigid structure and reactive functional groups—the formyl (aldehyde) and cyano moieties.
The aldehyde group is particularly useful for forming robust linkages, such as imines (−C=N−), through condensation reactions with amine-containing monomers. oaepublish.commdpi.com This reaction is one of the most common methods for constructing crystalline COFs. The presence of the bromo and cyano groups on the benzonitrile backbone allows for the precise tuning of the electronic properties and pore environment of the resulting COF. These groups can influence the framework's affinity for specific guest molecules, making them suitable for applications in gas storage, separation, and catalysis. oaepublish.com
For instance, a "three-in-one" molecular design strategy has been proposed for synthesizing COFs with dual linkages, where monomers with distinct functional groups undergo reversible condensation. oaepublish.com A molecule like this compound, with its multiple reactive sites (or potential for modification), fits well within this paradigm for creating complex, functional porous materials.
Table 1: Functional Groups of this compound and Their Role in COF Synthesis
| Functional Group | Role in COF Synthesis | Potential Impact on COF Properties |
| Formyl (-CHO) | Primary reactive site for forming linkages (e.g., imine bonds) with amine monomers. | Dictates the primary structure and connectivity of the framework. |
| Cyano (-CN) | Can modify the polarity and electronic nature of the pore surface. | Enhances selectivity in gas adsorption and separation. |
| Bromo (-Br) | Can be used for post-synthetic modification or to influence electronic properties. | Allows for further functionalization of the COF after its initial synthesis. |
Components in Aggregation-Induced Emission (AIE) Materials
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netrsc.org This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative decay (fluorescence). rsc.orgnih.gov
Derivatives of this compound are explored as components in AIE materials. bldpharm.com The cyanostilbene core, a structure related to benzonitrile, is a well-known AIE-active luminogen (AIEgen). researchgate.net The benzonitrile unit within this compound provides a rigid aromatic core and a polar cyano group, which are key features for designing AIEgens. By chemically modifying the formyl and bromo groups, this compound can be elaborated into more complex structures, such as tetraphenylethylene (B103901) or cyanostilbene derivatives, which are known to exhibit strong AIE effects. These materials have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. researchgate.net
Application in Optical and Magnetic Materials Development
The unique combination of functional groups in this compound makes it a versatile precursor for the development of advanced optical and magnetic materials. bldpharm.com The conjugated π-system of the benzene (B151609) ring, coupled with the electron-withdrawing nature of the cyano and formyl groups and the heavy bromine atom, creates a molecule with tunable electronic and photophysical properties.
In optical materials, these features can be exploited to create dyes and pigments. The molecule's structure can be extended through chemical reactions at the formyl and bromo positions to create larger conjugated systems with specific absorption and emission characteristics in the visible or near-infrared regions. researchgate.net For magnetic materials, the incorporation of bromine (a heavy atom) can influence spin-orbit coupling effects, which is a critical parameter in the design of materials with specific magnetic properties, such as phosphorescence or magnet-optical responses.
Role in Polymer Science as a Monomer or Building Block
In polymer science, this compound functions as a specialized monomer or building block for creating functional polymers. bldpharm.com The aldehyde group can readily participate in condensation polymerization reactions with various co-monomers, such as diamines, diols, or other nucleophiles, to form polyimines (Schiff bases), polyacetals, or other polymer backbones.
The bromo and cyano groups appended to the polymer chain impart specific functionalities. The polar cyano group can enhance polymer solubility in certain solvents and influence the material's dielectric properties. The bromo group serves as a reactive handle for post-polymerization modification. Using techniques like cross-coupling reactions, other functional groups can be grafted onto the polymer backbone, allowing for the fine-tuning of the final material's properties for applications in electronics, membranes, or high-performance plastics.
Advanced Organic Synthesis Building Blocks for Complex Molecular Architectures
Construction of Diverse Heterocyclic Systems
This compound is a valuable intermediate for constructing a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The ortho-positioning of the formyl and cyano groups (after potential modification) or the reactivity of the formyl group with adjacent substituents provides a pathway for various cyclization reactions.
The aldehyde functionality is a key electrophilic center that can react with a vast range of dinucleophiles to form rings. For example:
Reaction with hydrazines can yield pyridazine (B1198779) or pyrazole (B372694) derivatives.
Condensation with hydroxylamine (B1172632) can lead to isoxazole (B147169) systems.
Reaction with β-ketoesters or malononitrile (B47326) can be used to construct substituted pyridine (B92270) rings through multicomponent reactions.
The presence of the bromine atom also allows for the introduction of other functionalities via cross-coupling reactions prior to or after heterocycle formation, further diversifying the accessible molecular architectures.
Utilization in Protein Degrader Synthesis
A significant application of this compound is as a key building block in the synthesis of complex therapeutic agents, particularly Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.govresearchgate.net They consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. google.com
The synthesis of these complex molecules requires versatile and functionalized chemical intermediates. This compound is an ideal precursor for constructing parts of the linker or the ligand moieties.
The bromo group is particularly useful for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which are powerful methods for assembling the complex carbon skeleton of a PROTAC.
The formyl group can be readily converted into other functionalities, such as amines (via reductive amination) or alcohols (via reduction), providing attachment points for the linker or other parts of the molecule.
The benzonitrile core provides a rigid scaffold to orient the functional groups correctly for effective protein binding and degradation.
The modular nature of this building block allows synthetic chemists to systematically modify PROTAC structures to optimize their potency, selectivity, and pharmacokinetic properties, aiding in the discovery of new therapeutics for diseases like cancer. nih.govresearchgate.net
Future Research Directions and Perspectives on 3 Bromo 4 Formylbenzonitrile
Development of Novel and More Efficient Synthetic Pathways
While current syntheses of 3-bromo-4-formylbenzonitrile are established, future efforts will likely focus on aligning its production with the principles of green chemistry. solubilityofthings.comresearchgate.netrsc.org This involves the development of pathways that are not only more efficient but also more environmentally benign. Key areas of future synthetic research could include:
Continuous Flow Chemistry : Transitioning from batch processing to continuous flow synthesis can offer significant advantages, including improved reaction control, enhanced safety, and greater scalability. solubilityofthings.com Flow chemistry allows for precise management of reaction parameters such as temperature and pressure, which can lead to higher yields and purity.
Catalytic C-H Activation : Direct C-H functionalization represents a powerful and atom-economical strategy in organic synthesis. solubilityofthings.com Future research may explore the direct introduction of the formyl or cyano groups onto a bromo-substituted benzene (B151609) precursor through catalytic C-H activation, thereby reducing the number of synthetic steps.
Biocatalysis : The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity under mild reaction conditions. solubilityofthings.com The development of specific enzymes for the functionalization of benzonitrile (B105546) derivatives could provide a sustainable and efficient route to this compound and related compounds.
| Synthetic Approach | Potential Advantages | Research Focus |
| Continuous Flow Chemistry | Improved safety, scalability, and reaction control | Optimization of flow reactors and conditions for multi-step syntheses. |
| Catalytic C-H Activation | Increased atom economy, reduced synthetic steps | Discovery of selective catalysts for direct formylation or cyanation. |
| Biocatalysis | High selectivity, mild conditions, sustainability | Engineering of enzymes for specific transformations on substituted benzenes. |
Exploration of Undiscovered Reactivity and Transformation Pathways
The unique arrangement of the bromo, formyl, and nitrile functional groups on this compound opens the door to a wide array of chemical transformations that have yet to be fully explored. Future research is expected to delve into its reactivity in greater detail, particularly in the context of modern synthetic methods.
One promising area is the use of this compound in photoredox catalysis . The bromo substituent can be a handle for radical generation under photoredox conditions, enabling novel carbon-carbon and carbon-heteroatom bond formations. This could lead to the synthesis of complex molecular architectures from a relatively simple starting material.
Furthermore, the aldehyde and nitrile groups can participate in a variety of multicomponent and cascade reactions . These reactions, which form multiple chemical bonds in a single operation, are highly efficient and can be used to rapidly build molecular complexity. researchgate.net For example, the aldehyde could undergo an initial reaction, with the nitrile group then participating in a subsequent intramolecular cyclization.
Broadening Applications in Emerging Scientific and Technological Fields
The versatility of this compound as a synthetic intermediate suggests its potential for use in a range of high-value applications. google.comgoogle.comgoogle.com Future research will likely focus on leveraging its unique structural features to develop new materials and therapeutic agents.
In materials science , substituted benzonitriles have shown promise in the development of organic light-emitting diodes (OLEDs). rsc.org The electronic properties of derivatives of this compound could be tuned by further functionalization, potentially leading to new materials with enhanced performance for electronic and optoelectronic applications.
In medicinal chemistry , the benzonitrile scaffold is present in a number of biologically active compounds. The three functional groups of this compound provide multiple points for diversification, allowing for the creation of large libraries of compounds for screening against various biological targets. Its role as a precursor to more complex heterocyclic structures is also an area ripe for exploration.
In the agrochemical sector, substituted benzaldehydes are known intermediates in the synthesis of pesticides. google.comgoogle.com The specific substitution pattern of this compound could be exploited to develop new, more effective, and potentially more environmentally friendly crop protection agents.
Integration of Artificial Intelligence and Machine Learning in Rational Design and Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic chemistry. acs.orgnih.govneuroquantology.combohrium.comnih.govchemrxiv.org In the context of this compound, these computational tools can be employed in several key areas:
Retrosynthesis and Pathway Prediction : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. acs.orgnih.govbohrium.comnih.govchemrxiv.org These programs can analyze vast reaction databases to identify the most promising synthetic strategies, potentially uncovering pathways that a human chemist might overlook.
Reaction Outcome Prediction : Machine learning models can be trained to predict the products and yields of unknown reactions involving this compound. nih.gov This can save significant time and resources in the laboratory by allowing researchers to focus on the most promising reactions.
Rational Design of Novel Compounds : By analyzing structure-activity relationships, machine learning algorithms can guide the design of new molecules based on the this compound scaffold with desired properties for applications in medicine, materials, or agriculture. This data-driven approach can accelerate the discovery of new functional molecules.
The convergence of advanced synthetic methods, deeper understanding of reactivity, exploration of new applications, and the power of computational chemistry will undoubtedly unlock the full potential of this compound as a valuable chemical entity in the years to come.
Q & A
Q. How can researchers leverage the ortho effect of the bromo substituent in designing novel derivatives for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
